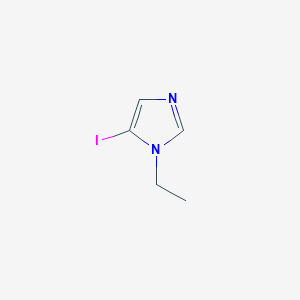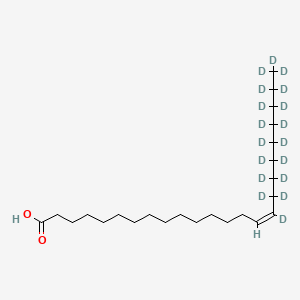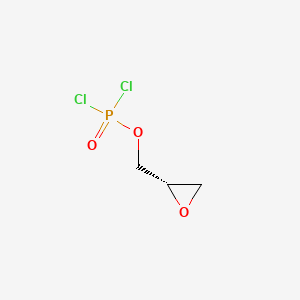![molecular formula C19H20N2O5 B13845252 (R)-N-[(R)-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B13845252.png)
(R)-N-[(R)-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-[®-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring attached to a carboxamide group, with two hydroxyphenyl groups and an oxoethyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[®-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of hydroxyphenyl groups, and the attachment of the oxoethyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. Specific reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce the compound in significant quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-[®-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The hydroxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield quinones, while reduction of the oxo group can produce a hydroxyl derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-N-[®-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for probing biological systems.
Medicine
In medicine, ®-N-[®-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide has potential applications as a therapeutic agent. Its interactions with specific molecular targets can be explored for the development of new drugs.
Industry
In industrial applications, this compound can be used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-N-[®-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-N-[®-1-(2,3-Dihydroxyphenyl)-2-(4-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide
- ®-N-[®-1-(3,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide
- ®-N-[®-1-(2,3-Dihydroxyphenyl)-2-(3-methoxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide
Uniqueness
What sets ®-N-[®-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide apart from similar compounds is its specific arrangement of hydroxyphenyl groups and the oxoethyl group. This unique structure allows for distinct interactions with molecular targets, making it a compound of particular interest in various research fields.
Propriétés
Formule moléculaire |
C19H20N2O5 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
(2R)-N-[(1R)-1-(2,3-dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H20N2O5/c22-12-5-1-4-11(10-12)17(24)16(13-6-2-8-15(23)18(13)25)21-19(26)14-7-3-9-20-14/h1-2,4-6,8,10,14,16,20,22-23,25H,3,7,9H2,(H,21,26)/t14-,16-/m1/s1 |
Clé InChI |
XDQBUDTUPFLMSF-GDBMZVCRSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C(=O)N[C@H](C2=C(C(=CC=C2)O)O)C(=O)C3=CC(=CC=C3)O |
SMILES canonique |
C1CC(NC1)C(=O)NC(C2=C(C(=CC=C2)O)O)C(=O)C3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


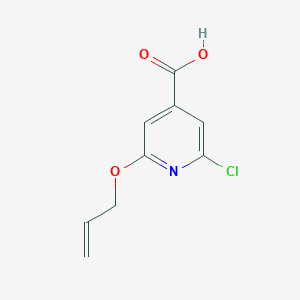
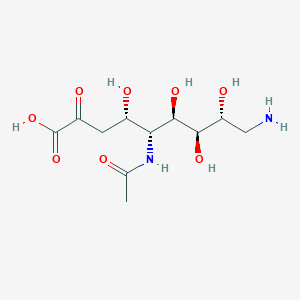

![6-[(5R)-5-benzamidocyclohex-1-en-1-yl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]pyrazine-2-carboxamide](/img/structure/B13845181.png)
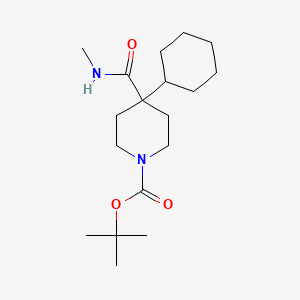
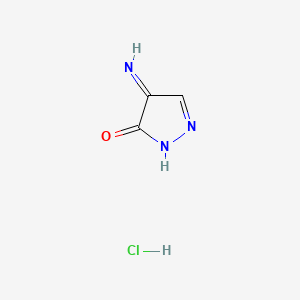
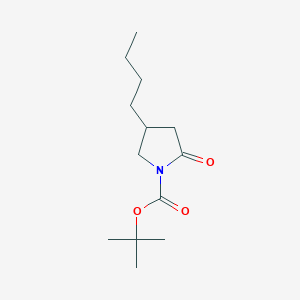
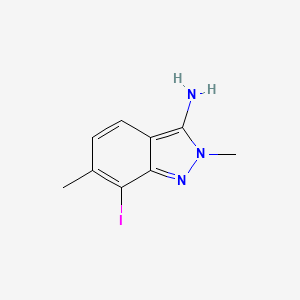
![3-[(Cyclopropylmethyl)oxy]-5-(hydroxymethyl)phenol](/img/structure/B13845221.png)


